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For Researchers, Scientists, and Drug Development Professionals

Abstract
VUF 10148, chemically identified as 2-benzyl-3-(4-methylpiperazin-1-yl)quinoxaline, is a potent

and selective ligand for the histamine H4 receptor (H4R). This document provides a

comprehensive technical overview of its chemical properties, synthesis, and pharmacological

profile. All quantitative data are presented in structured tables for clarity, and detailed

experimental protocols for key assays are provided. Furthermore, signaling pathways and

experimental workflows are visualized using Graphviz diagrams to facilitate a deeper

understanding of its biological context and evaluation process.

Chemical Structure and Properties
VUF 10148 is a quinoxaline derivative with a molecular structure designed for high-affinity

binding to the histamine H4 receptor.[1]
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Property Value

IUPAC Name 2-benzyl-3-(4-methylpiperazin-1-yl)quinoxaline

Molecular Formula C20H22N4

Molecular Weight 318.42 g/mol

SMILES CN1CCN(CC1)c2nc1ccccc1nc2Cc3ccccc3

InChI

InChI=1S/C20H22N4/c1-23-14-12-24(13-15-

23)20-18-10-6-7-11-19(18)22-17(16-21-20)9-8-

17-4-2-3-5-17/h2-7,10-11H,8-9,12-16H2,1H3

Synthesis
The synthesis of VUF 10148 and related quinoxaline analogs typically involves a multi-step

process. A generalized synthetic scheme is presented below, based on established quinoxaline

synthesis methodologies.

Experimental Protocol: Synthesis of 2-benzyl-3-(4-
methylpiperazin-1-yl)quinoxaline (VUF 10148)
A common route for the synthesis of 2,3-disubstituted quinoxalines involves the condensation

of an o-phenylenediamine with a 1,2-dicarbonyl compound, followed by subsequent

modifications. For VUF 10148, a plausible synthetic route is as follows:

Synthesis of 2-benzyl-3-chloroquinoxaline: Phenylacetic acid is reacted with a suitable

chlorinating agent (e.g., thionyl chloride) to form phenylacetyl chloride. This is then reacted

with o-phenylenediamine to yield 2-benzyl-1,2,3,4-tetrahydroquinoxaline-3-one, which is

subsequently chlorinated using a reagent like phosphorus oxychloride to give 2-benzyl-3-

chloroquinoxaline.

Nucleophilic Substitution: The 2-benzyl-3-chloroquinoxaline is then subjected to a

nucleophilic substitution reaction with 1-methylpiperazine. The reaction is typically carried out

in a suitable solvent such as dimethylformamide (DMF) or acetonitrile, often in the presence

of a base (e.g., potassium carbonate or triethylamine) to scavenge the HCl generated. The

reaction mixture is heated to ensure completion.
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Purification: The crude product is then purified using standard techniques such as column

chromatography on silica gel to afford the pure 2-benzyl-3-(4-methylpiperazin-1-

yl)quinoxaline (VUF 10148).

Note: This is a generalized protocol. The specific reaction conditions, such as temperatures,

reaction times, and purification solvents, would be optimized as described in the primary

literature.
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Figure 1. Synthetic workflow for VUF 10148.

Pharmacological Data
VUF 10148 is a high-affinity ligand for the human histamine H4 receptor. The primary

quantitative data available is its binding affinity (Ki).

Receptor Ligand Assay Type Ki (nM) Reference

Human

Histamine H4
VUF 10148

Radioligand

Binding

([3H]histamine)

40 [1]
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Experimental Protocol: Histamine H4 Receptor
Radioligand Binding Assay
This protocol is based on the general methodology described for determining the binding

affinity of ligands to the human histamine H4 receptor.

Membrane Preparation: Membranes from cells stably expressing the human histamine H4

receptor (e.g., HEK-293 or Sf9 cells) are prepared. Cells are harvested and homogenized in

a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged, and the

resulting pellet containing the cell membranes is resuspended in the assay buffer.

Binding Assay: The binding assay is performed in a final volume typically ranging from 100 to

250 µL. The assay mixture contains the cell membranes, a fixed concentration of the

radioligand ([3H]histamine), and varying concentrations of the competing ligand (VUF
10148).

Incubation: The mixture is incubated at a specific temperature (e.g., 25°C or 37°C) for a

defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

Separation of Bound and Free Ligand: After incubation, the bound radioligand is separated

from the free radioligand. This is commonly achieved by rapid filtration through glass fiber

filters using a cell harvester. The filters are then washed with cold assay buffer to remove

any non-specifically bound radioligand.

Quantification: The radioactivity retained on the filters is quantified by liquid scintillation

counting.

Data Analysis: Non-specific binding is determined in the presence of a high concentration of

a known H4 receptor ligand (e.g., unlabeled histamine or JNJ 7777120). Specific binding is

calculated by subtracting the non-specific binding from the total binding. The IC50 value (the

concentration of VUF 10148 that inhibits 50% of the specific binding of the radioligand) is

determined by non-linear regression analysis of the competition binding data. The Ki value is

then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 +

[L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
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Figure 2. Radioligand binding assay workflow.

Signaling Pathway
The histamine H4 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the

Gi/o family of G proteins.[2][3] Upon activation by an agonist, the H4 receptor inhibits the

activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Additionally, the dissociation of the Gβγ subunits can activate other downstream signaling

pathways, such as the MAPK/ERK pathway, and mobilize intracellular calcium. The specific

functional activity of VUF 10148 (agonist, antagonist, or inverse agonist) at the H4 receptor has

not been explicitly detailed in the provided search results, but it is characterized as a "ligand."
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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